Cas no 170568-15-7 (tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate)

tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 化学的及び物理的性質
名前と識別子
-
- NKFKXAPKHWVONF-UHFFFAOYSA-N
- SCHEMBL6300686
- 170568-15-7
- EN300-1878737
- 2-amino-1-t-butoxycarbonylamino-3-(1h-indol-3-yl)propane
- tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate
- Carbamic acid, [2-amino-3-(1H-indol-3-yl)propyl]-, 1,1-dimethylethyl ester (9CI)
- tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate
-
- インチ: 1S/C16H23N3O2/c1-16(2,3)21-15(20)19-10-12(17)8-11-9-18-14-7-5-4-6-13(11)14/h4-7,9,12,18H,8,10,17H2,1-3H3,(H,19,20)
- InChIKey: NKFKXAPKHWVONF-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC1=CNC2C=CC=CC1=2)N)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 289.17902698g/mol
- どういたいしつりょう: 289.17902698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80.1Ų
じっけんとくせい
- 密度みつど: 1.156±0.06 g/cm3(Predicted)
- ふってん: 497.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 12.49±0.46(Predicted)
tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878737-0.05g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 0.05g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1878737-0.25g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 0.25g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1878737-2.5g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 2.5g |
$3220.0 | 2023-09-18 | ||
Enamine | EN300-1878737-1g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 1g |
$1643.0 | 2023-09-18 | ||
Enamine | EN300-1878737-10g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 10g |
$7065.0 | 2023-09-18 | ||
Enamine | EN300-1878737-5.0g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1878737-0.1g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 0.1g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1878737-1.0g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 1g |
$1643.0 | 2023-06-01 | ||
Enamine | EN300-1878737-5g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 5g |
$4764.0 | 2023-09-18 | ||
Enamine | EN300-1878737-0.5g |
tert-butyl N-[2-amino-3-(1H-indol-3-yl)propyl]carbamate |
170568-15-7 | 0.5g |
$1577.0 | 2023-09-18 |
tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate 関連文献
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1. Book reviews
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamateに関する追加情報
tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate: A Comprehensive Overview
tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate, also known by its CAS number 170568-15-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with an amino group and a tert-butyl carbamate protecting group. The indole ring, a heterocyclic aromatic structure, is a common feature in many bioactive compounds, contributing to its potential applications in drug discovery and chemical synthesis.
The synthesis of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate typically involves multi-step reactions, often starting from indole derivatives. The introduction of the amino group and the subsequent protection with a tert-butyl carbamate group are critical steps that ensure the stability and functionality of the molecule during further chemical transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, aligning with the growing demand for sustainable chemical processes.
In terms of applications, tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate has shown promise in various research areas. For instance, studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders. The presence of the indole ring lends itself well to interactions with biological systems, making it a valuable building block in drug design. Additionally, the compound's stability under various reaction conditions makes it suitable for use in peptide synthesis and other areas requiring precise control over functional groups.
Recent research has also highlighted the potential of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate in materials science. Its ability to form stable amide bonds has been leveraged in the development of novel polymers and materials with tailored properties. Furthermore, investigations into its photophysical properties have revealed interesting applications in optoelectronics, where the indole moiety plays a key role in light absorption and emission characteristics.
The structural versatility of tert-butyl N-2-amino-3-(1H-indol-3-yl)propylcarbamate is complemented by its compatibility with modern analytical techniques. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to elucidate its molecular structure and confirm its identity. These techniques are essential for ensuring the purity and quality of the compound, particularly when used in sensitive applications such as drug development.
In conclusion, tert-butyl N-2-amino-3-(1H-indol
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